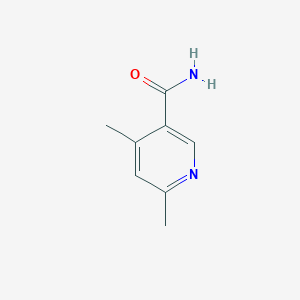

4,6-Dimethylnicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-5-3-6(2)10-4-7(5)8(9)11/h3-4H,1-2H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBWVOJRHMVPTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355853 | |

| Record name | 4,6-dimethylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13061-58-0 | |

| Record name | 4,6-dimethylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,6-Dimethylnicotinamide

Abstract: This guide provides a comprehensive, technically-grounded protocol for the synthesis of 4,6-dimethylnicotinamide, a substituted pyridine derivative of interest in medicinal chemistry and drug development. The synthesis is presented as a robust two-stage process, beginning with the formation of the key intermediate, 4,6-dimethylnicotinic acid, followed by a reliable amidation procedure. The narrative emphasizes the chemical rationale behind procedural choices, offering insights into reaction mechanisms and validation techniques essential for researchers in organic and medicinal chemistry.

Introduction and Strategic Overview

This compound is a derivative of nicotinamide (Vitamin B3) characterized by two methyl groups on the pyridine ring. Substituted nicotinamides are prevalent scaffolds in pharmacology due to their role in forming the nicotinamide adenine dinucleotide (NAD) cofactor, which is central to cellular metabolism. The strategic introduction of substituents, such as methyl groups, can significantly alter the molecule's steric and electronic properties, influencing its biological activity and potential as a therapeutic agent.

The synthesis of this target molecule is logically approached via a two-part strategy:

-

Formation of the Pyridine Core: Construction of the key precursor, 4,6-dimethylnicotinic acid.

-

Amide Bond Formation: Conversion of the carboxylic acid to the primary amide.

This guide will detail a reproducible protocol for each stage, focusing on modern, high-yield synthetic methods.

Synthesis Pathway Overview

The overall synthetic pathway is designed for efficiency and reliability, proceeding from common starting materials to the final product.

Figure 1: High-level experimental workflow for the synthesis of this compound.

Stage 1: Synthesis of the Key Precursor, 4,6-Dimethylnicotinic Acid

The cornerstone of this synthesis is the robust preparation of the substituted nicotinic acid precursor. While several methods exist for pyridine synthesis, the Hantzsch Pyridine Synthesis offers a classic and reliable multi-component approach to constructing the required diethyl 2,6-dimethylpyridine-3,5-dicarboxylate intermediate from simple, acyclic precursors.[1][2][3][4][5] This intermediate is then hydrolyzed and decarboxylated to yield the target acid.

Mechanism and Rationale

The Hantzsch synthesis is a four-component reaction that condenses an aldehyde (acetaldehyde), two equivalents of a β-ketoester (ethyl acetoacetate), and a nitrogen source (ammonia).[4] The reaction proceeds through several key steps:

-

Knoevenagel Condensation: Acetaldehyde reacts with one equivalent of ethyl acetoacetate.

-

Enamine Formation: Ammonia reacts with a second equivalent of ethyl acetoacetate to form an enamine intermediate.

-

Michael Addition & Cyclization: The two intermediates combine, cyclize, and dehydrate to form a 1,4-dihydropyridine ring.

-

Aromatization: The dihydropyridine is oxidized (e.g., with nitric acid or other oxidizing agents) to the stable aromatic pyridine ring.[6]

-

Hydrolysis & Decarboxylation: The ester groups at the 3- and 5-positions are saponified to carboxylic acids. Upon heating, one of these carboxyl groups is selectively removed to yield 4,6-dimethylnicotinic acid.

Detailed Experimental Protocol: 4,6-Dimethylnicotinic Acid

Materials & Reagents

| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (equiv.) |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 26.0 g | 0.20 (2.0) |

| Acetaldehyde | C₂H₄O | 44.05 | 4.4 g | 0.10 (1.0) |

| Ammonium Hydroxide (28%) | NH₄OH | 35.05 | ~15 mL | ~0.22 (2.2) |

| Nitric Acid (65%) | HNO₃ | 63.01 | As required | - |

| Sodium Hydroxide | NaOH | 40.00 | 16.0 g | 0.40 (4.0) |

| Hydrochloric Acid (conc.) | HCl | 36.46 | As required | - |

| Ethanol | C₂H₅OH | 46.07 | As required | - |

Procedure:

-

Dihydropyridine Formation: In a round-bottom flask, combine ethyl acetoacetate (26.0 g, 0.20 mol) and acetaldehyde (4.4 g, 0.10 mol) in 50 mL of ethanol. Cool the mixture in an ice bath.

-

Slowly add ammonium hydroxide (~15 mL, ~0.22 mol) dropwise with stirring, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours. A yellow precipitate of diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate should form.

-

Collect the solid by vacuum filtration, wash with cold ethanol, and air dry.

-

Oxidation (Aromatization): Dissolve the dried dihydropyridine intermediate in glacial acetic acid. Slowly add a stoichiometric amount of nitric acid while monitoring the exothermic reaction. Heat gently to complete the aromatization.

-

Pour the reaction mixture over ice water and neutralize carefully with sodium carbonate to precipitate the product, diethyl 2,6-dimethylpyridine-3,5-dicarboxylate. Filter, wash with water, and dry.

-

Hydrolysis and Decarboxylation: Suspend the diethyl ester (0.10 mol) in a solution of sodium hydroxide (16.0 g, 0.40 mol) in 100 mL of water.

-

Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (a clear solution should form).

-

Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of ~3-4. The dicarboxylic acid will precipitate.

-

Heat the acidic slurry to reflux for 2-3 hours to effect decarboxylation. Carbon dioxide evolution will be observed.

-

Cool the solution. 4,6-dimethylnicotinic acid will precipitate as a white solid. Collect the product by vacuum filtration, wash with cold water, and dry under vacuum.

Stage 2: Amidation of 4,6-Dimethylnicotinic Acid

The conversion of a carboxylic acid to a primary amide is a fundamental transformation. While direct reaction with ammonia requires high temperatures, modern peptide coupling reagents provide a mild and highly efficient alternative.[7] We will employ a carbodiimide-mediated coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like Hydroxybenzotriazole (HOBt) to facilitate the reaction.

Mechanism and Rationale

The use of coupling reagents avoids the formation of the unreactive ammonium carboxylate salt that occurs when mixing a carboxylic acid and an amine.[8]

-

Acid Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

-

HOBt Action: HOBt rapidly reacts with the O-acylisourea to form an active ester. This step is crucial as it minimizes side reactions, such as racemization (if chiral centers are present) and the formation of an N-acylurea byproduct.

-

Nucleophilic Attack: The ammonia source (aqueous ammonium hydroxide) acts as the nucleophile, attacking the carbonyl carbon of the HOBt-activated ester.

-

Product Formation: The tetrahedral intermediate collapses, releasing HOBt and forming the desired this compound. The byproduct, ethyl-dimethylaminopropyl urea, is water-soluble, simplifying purification.

Figure 2: Reaction mechanism for EDC/HOBt-mediated amidation.

Detailed Experimental Protocol: this compound

Materials & Reagents

| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (equiv.) |

| 4,6-Dimethylnicotinic Acid | C₈H₉NO₂ | 151.16 | 1.51 g | 0.010 (1.0) |

| EDC·HCl | C₈H₁₈N₃Cl | 191.70 | 2.30 g | 0.012 (1.2) |

| HOBt | C₆H₅N₃O | 135.13 | 1.62 g | 0.012 (1.2) |

| Ammonium Hydroxide (28%) | NH₄OH | 35.05 | 2.3 mL | ~0.030 (3.0) |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |

| Sodium Bicarbonate (sat.) | NaHCO₃ | 84.01 | As required | - |

| Brine | NaCl(aq) | - | As required | - |

| Magnesium Sulfate | MgSO₄ | 120.37 | As required | - |

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4,6-dimethylnicotinic acid (1.51 g, 10.0 mmol) and HOBt (1.62 g, 12.0 mmol).

-

Dissolve the solids in anhydrous dichloromethane (50 mL).

-

Add EDC·HCl (2.30 g, 12.0 mmol) to the solution in one portion. Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active ester.

-

Ammonia Addition: Add ammonium hydroxide solution (2.3 mL, ~30 mmol) dropwise to the reaction mixture.

-

Stir the reaction vigorously at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid is consumed.

-

Workup: Transfer the reaction mixture to a separatory funnel and dilute with an additional 50 mL of DCM.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to remove unreacted acid and HOBt, followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield pure this compound.

Product Characterization

To confirm the identity and purity of the final product, standard analytical techniques should be employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals corresponding to the aromatic protons on the pyridine ring and the two methyl groups, as well as a broad singlet for the -NH₂ protons.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): Will confirm the carbon skeleton, including the carbonyl carbon of the amide group.

-

MS (Mass Spectrometry): ESI-MS should show a prominent [M+H]⁺ ion corresponding to the molecular weight of this compound (C₈H₁₀N₂O, M.W. = 150.18 g/mol ).

-

Melting Point: A sharp melting point range for the purified crystalline solid indicates high purity.

Conclusion

This guide outlines a logical and robust two-stage synthesis for this compound. The strategy relies on the well-established Hantzsch pyridine synthesis to build the core heterocyclic structure, followed by a modern and mild EDC/HOBt coupling reaction for the final amidation step. The provided protocols are detailed to ensure reproducibility and include explanations of the underlying chemical principles, making this document a valuable resource for researchers in synthetic and medicinal chemistry.

References

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Khan Academy. (n.d.). Preparation of amides using DCC. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]

-

JoVE. (2023, April 30). Preparation of Amides. Retrieved from [Link]

- Hantzsch, A. R. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638.

-

Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,6-dimethylpyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN103497152A - Method for preparing pyridine-2,6-dicarboxylic acid via liquid phase catalytic oxidation.

- Google Patents. (n.d.). US4579953A - Process for the production of 6-methylnicotinic acid ester.

-

J-Stage. (n.d.). Preparation of Deuterated Methyl and Dimethyl Substituted Nicotinoylating Agents for Derivatization of the N-Terminal of Protein. Retrieved from [Link]

-

Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Materials, 15(3), 765. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. scribd.com [scribd.com]

- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 4. chemtube3d.com [chemtube3d.com]

- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. rsc.org [rsc.org]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

The Biological Landscape of 4,6-Dimethylnicotinamide: A Technical Guide to Putative Activities and Research Strategies

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide, a form of vitamin B3, is a cornerstone of cellular metabolism and signaling. Its chemical scaffold has proven to be a fertile ground for the development of a wide array of derivatives with significant therapeutic potential. This technical guide delves into the predicted biological activities of a specific, yet understudied derivative: 4,6-Dimethylnicotinamide. In the absence of direct experimental data for this compound, this document synthesizes current knowledge from structurally related nicotinamide analogs to construct a scientifically-grounded predictive framework for its biological function. We will explore its potential as an enzyme inhibitor, its likely involvement in NAD+ biosynthesis, and its hypothesized roles in oncology and infectious disease. Furthermore, this guide provides detailed, field-proven experimental protocols to systematically investigate these putative activities, offering a roadmap for future research and development.

Introduction: The Nicotinamide Scaffold in Drug Discovery

Nicotinamide is a fundamental biological molecule, serving as a critical component of the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes are indispensable for a vast number of metabolic and cellular signaling pathways.[1] The inherent bio-relevance of the nicotinamide structure has made it a privileged scaffold in medicinal chemistry. Modifications to the pyridine ring and the carboxamide group have yielded a plethora of derivatives with a broad spectrum of biological activities, ranging from anticancer to antifungal properties.[2][3] This guide focuses on the potential biological activities of this compound, a derivative whose specific biological profile remains to be elucidated. By examining the established activities of analogous compounds, we can formulate well-reasoned hypotheses about its function and design targeted experiments for validation.

Hypothesized Biological Activities of this compound

Based on the extensive literature on nicotinamide derivatives, we can project several key areas of biological activity for this compound. The addition of two methyl groups to the pyridine ring is expected to modulate its physicochemical properties, such as lipophilicity and steric bulk, which in turn will influence its interaction with biological targets.

Putative Role as an Enzyme Inhibitor

A prominent feature of many nicotinamide derivatives is their ability to act as enzyme inhibitors. The nicotinamide core can mimic the binding of NAD+ or other substrates in enzyme active sites, leading to competitive inhibition.

-

Succinate Dehydrogenase (SDH) Inhibition and Antifungal Potential: Numerous nicotinamide derivatives have been synthesized and shown to exhibit potent antifungal activity by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle.[4][5] The fungicidal boscalid is a prime example of a commercialized SDH inhibitor based on a nicotinamide scaffold. It is plausible that this compound could also bind to the active site of fungal SDH, with the dimethyl substitutions potentially enhancing hydrophobic interactions within the binding pocket.

-

Kinase Inhibition and Anticancer Potential: Several studies have demonstrated the potential of nicotinamide derivatives as anticancer agents that target protein kinases. For instance, novel nicotinamide derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[2][6] The dimethyl groups on the pyridine ring of this compound could influence its binding affinity and selectivity for the ATP-binding pocket of various kinases.

Potential Involvement in NAD+ Metabolism

Nicotinamide and its analogs are central to the salvage pathway of NAD+ biosynthesis, a critical process for maintaining cellular NAD+ levels.[1] NAD+ precursors are of significant interest for their potential in addressing age-related diseases and metabolic disorders.[7][8]

It is conceivable that this compound could serve as a substrate for the enzymes in the NAD+ salvage pathway. However, the methyl groups at the 4 and 6 positions may alter its recognition and processing by enzymes such as nicotinamide phosphoribosyltransferase (NAMPT).[9] Alternatively, these modifications could lead to the formation of an unnatural NAD analog, which might have inhibitory effects on NAD+-dependent enzymes.

Experimental Workflows for Validation

To transition from hypothesis to evidence, a systematic experimental approach is required. The following protocols are designed to be self-validating and provide a clear path to characterizing the biological activity of this compound.

Workflow for Assessing Enzyme Inhibition

This workflow outlines a general strategy for screening this compound for inhibitory activity against a panel of enzymes, with a focus on SDH and protein kinases.

Caption: A streamlined workflow for evaluating the enzyme inhibitory potential of this compound.

Step-by-Step Protocol for SDH Inhibition Assay:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Isolate mitochondria from a relevant fungal species (e.g., Sclerotinia sclerotiorum) as the source of SDH.

-

Prepare assay buffer containing succinate, 2,6-dichlorophenolindophenol (DCPIP), and phenazine methosulfate (PMS).

-

-

Assay Procedure:

-

In a 96-well plate, add the mitochondrial suspension.

-

Add varying concentrations of this compound or a known SDH inhibitor (e.g., boscalid) as a positive control.

-

Initiate the reaction by adding the substrate mixture (succinate, DCPIP, PMS).

-

Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Workflow for Evaluating Antifungal and Anticancer Activity

This workflow details the process for assessing the cytotoxic effects of this compound on fungal and cancer cell lines.

Caption: A comprehensive workflow for assessing the antifungal and anticancer activities of this compound.

Step-by-Step Protocol for Anticancer Cell Proliferation Assay (MTT Assay):

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of this compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

-

Formazan Solubilization:

-

Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value by plotting cell viability against the log of the compound concentration.

-

Data Presentation

To facilitate the interpretation of experimental results, quantitative data should be summarized in a clear and concise format.

Table 1: Hypothetical Enzyme Inhibition Profile of this compound

| Target Enzyme | IC50 (µM) |

| Fungal SDH (S. sclerotiorum) | [To be determined] |

| Human SDH | [To be determined] |

| VEGFR-2 Kinase | [To be determined] |

| EGFR Kinase | [To be determined] |

Table 2: Predicted Cytotoxic Activity of this compound

| Cell Line | Cell Type | IC50/EC50 (µM) |

| Candida albicans | Fungal | [To be determined] |

| MCF-7 | Human Breast Cancer | [To be determined] |

| A549 | Human Lung Cancer | [To be determined] |

| Normal Fibroblasts | Human Normal | [To be determined] |

Conclusion and Future Directions

While the biological activity of this compound is yet to be experimentally defined, the extensive research on related nicotinamide derivatives provides a strong foundation for predicting its potential as a bioactive molecule. The hypotheses presented in this guide—namely its potential as an enzyme inhibitor with antifungal and anticancer properties, and its possible role in NAD+ metabolism—offer tangible starting points for investigation. The detailed experimental workflows provide a robust framework for researchers to systematically explore these possibilities.

Future research should focus on the synthesis and purification of this compound, followed by the execution of the proposed screening assays. Positive hits should be followed up with more in-depth mechanistic studies, including target identification and validation, in vivo efficacy studies in animal models, and absorption, distribution, metabolism, and excretion (ADME) profiling. The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents for a range of diseases.

References

-

Synthesis and Antifungal Activity of Nicotinamide Derivatives as Succinate Dehydrogenase Inhibitors. ACS Publications.

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI.

-

Synthesis and antifungal activity of nicotinamide derivatives as succinate dehydrogenase inhibitors. PubMed.

-

Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. PubMed Central.

-

Synthesis and antifungal activities of novel nicotinamide derivatives containing 1,3,4-oxadiazole. ResearchGate.

-

Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupt. Semantic Scholar.

-

Designed, Synthesis, In Vitro and Computational Analyses of Anticancer Nicotinamide Derivatives. Indian Journal of Chemistry.

-

Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. PubMed.

-

Nicotinamide Shows Promise in Skin Cancer Chemoprevention. BIOENGINEER.ORG.

-

Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. PubMed.

-

9 Established NAD+ Precursors You Should Know. Jinfiniti.

-

Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes. Mary Ann Liebert, Inc., publishers.

-

5 NAD+ precursors you need to know. Elysium Health.

-

Nicotinamide methyltransferase inhibition by S-adenosylethionine. PubMed.

-

Nicotinamide adenine dinucleotide. Wikipedia.

-

Inhibition of Nicotinamidase by Nicotinamide Adenine Dinucleotide. ResearchGate.

-

Novel Inhibitors of Nicotinamide- N-Methyltransferase for the Treatment of Metabolic Disorders. PubMed.

-

Science Corner 19 | The (Actual) Science Behind NAD+. SuppCo.

-

Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. PubMed Central.

-

Kinetics and Inhibition of Nicotinamidase from Mycobacterium tuberculosis. PubMed Central.

Sources

- 1. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 2. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and antifungal activity of nicotinamide derivatives as succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. supp.co [supp.co]

- 9. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking New Research Avenues: A Technical Guide to the Potential Applications of 4,6-Dimethylnicotinamide

Introduction: The Nicotinamide Scaffold as a Foundation for Discovery

Nicotinamide, a fundamental B-vitamin and a core component of the essential coenzyme nicotinamide adenine dinucleotide (NAD+), represents a privileged scaffold in chemical biology and drug discovery. Its derivatives have been instrumental in developing therapeutics and research tools that modulate a wide array of biological processes, from cellular metabolism and DNA repair to inflammatory signaling.[1][2] This guide focuses on a specific, under-explored analog: 4,6-Dimethylnicotinamide . While direct literature on this compound is sparse, its structural similarity to known bioactive molecules provides a strong rationale for its investigation in several high-impact research areas.

This document serves as a technical primer for researchers, scientists, and drug development professionals, outlining the most promising potential applications of this compound. We will delve into the mechanistic basis for these applications, provide detailed, field-proven experimental protocols, and offer a framework for initiating a research program centered on this intriguing molecule.

Proposed Primary Research Application: A Scaffold for Novel Kinase Inhibitors Targeting IRAK4

A compelling body of evidence points to the nicotinamide core as a fertile ground for the development of kinase inhibitors. Of particular note is the discovery of 4,6-diaminonicotinamides as potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[3] IRAK4 is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors, making it a high-value target for autoimmune and inflammatory diseases.[4][5]

The established success of the closely related 4,6-diamino-substituted scaffold provides a strong impetus to investigate this compound as a foundational structure for a new class of IRAK4 inhibitors. The methyl groups at the 4 and 6 positions offer distinct steric and electronic properties compared to the amino groups, potentially leading to altered selectivity profiles and pharmacokinetic properties. A research program could, therefore, utilize this compound as a starting point for a structure-activity relationship (SAR) campaign to optimize potency and selectivity.

Experimental Workflow for IRAK4 Inhibitor Discovery

The following workflow outlines a logical progression from initial biochemical validation to cellular target engagement, providing a robust framework for assessing the potential of this compound and its future derivatives as IRAK4 inhibitors.

Caption: IRAK4 Inhibitor Discovery Workflow.

Detailed Experimental Protocol 1: In Vitro IRAK4 Kinase Activity Assay

This protocol is designed to determine the direct inhibitory effect of this compound on IRAK4 kinase activity by measuring the amount of ADP produced. The Transcreener® ADP² Assay is a robust and widely used platform for this purpose.[6][7]

Principle: The assay quantifies the ADP generated by the kinase reaction. This is achieved through a competitive immunoassay where newly formed ADP displaces a fluorescent tracer from an ADP-specific antibody, leading to a change in fluorescence polarization.

Materials:

-

Recombinant human IRAK4 enzyme (BPS Bioscience, #79514)[8]

-

IRAKtide peptide substrate

-

ATP

-

Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[9]

-

Transcreener® ADP² FP Assay Kit (BellBrook Labs)[6]

-

This compound stock solution (in DMSO)

-

384-well, low-volume, black assay plates

Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Prepare a 2X ATP/substrate cocktail in kinase buffer. For a final concentration of 10 µM ATP, the 2X solution would be 20 µM ATP.

-

Compound Dilution: Prepare a serial dilution of this compound in kinase buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Enzyme Preparation: Dilute the IRAK4 enzyme to a 2X working concentration in kinase buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range (e.g., 7.5 nM).[6]

-

Assay Reaction:

-

Add 5 µL of the test compound dilution (or vehicle control) to the assay plate.

-

Add 5 µL of the 2X enzyme solution to each well.

-

Initiate the kinase reaction by adding 10 µL of the 2X ATP/substrate cocktail.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes.[7]

-

Detection:

-

Add 20 µL of the Transcreener® ADP² Detection Mix to each well.

-

Incubate for an additional 60 minutes at room temperature.

-

-

Read Plate: Measure the fluorescence polarization on a suitable plate reader.

-

Data Analysis: Convert fluorescence polarization values to ADP concentration using a standard curve. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Detailed Experimental Protocol 2: Cell-Based IRAK4 Functional Assay

This protocol assesses the ability of this compound to inhibit IRAK4 signaling in a cellular context by measuring the production of a downstream pro-inflammatory cytokine, such as TNF-α, in human peripheral blood mononuclear cells (PBMCs).[10][11]

Principle: Activation of TLRs in PBMCs with lipopolysaccharide (LPS) triggers the IRAK4 signaling cascade, leading to the production and secretion of TNF-α. An effective IRAK4 inhibitor will block this pathway and reduce TNF-α levels.

Materials:

-

Human PBMCs, isolated from whole blood via Ficoll-Paque density gradient centrifugation.

-

RPMI-1640 cell culture medium supplemented with 10% FBS and antibiotics.

-

Lipopolysaccharide (LPS) from E. coli.

-

This compound stock solution (in DMSO).

-

Human TNF-α ELISA kit.

-

96-well cell culture plates.

Procedure:

-

Cell Plating: Plate PBMCs at a density of 2 x 10⁵ cells/well in a 96-well plate and allow them to rest for 2 hours.

-

Compound Pre-incubation: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO). Incubate for 1 hour at 37°C.

-

Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except for the unstimulated control.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the cell culture supernatant.

-

ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value by non-linear regression analysis.

Proposed Secondary Research Applications: Modulating NAD+-Dependent Enzymes

The core nicotinamide structure is the natural byproduct and a feedback inhibitor of two critical families of NAD+-dependent enzymes: sirtuins and poly(ADP-ribose) polymerases (PARPs).[10][12] This provides a logical basis for investigating this compound as a chemical probe or a starting point for developing novel modulators of these enzymes.

Sirtuin Modulation

Sirtuins are a class of protein deacetylases that play crucial roles in metabolism, aging, and stress responses.[13] While nicotinamide itself is a non-selective sirtuin inhibitor, substituted nicotinamides can exhibit altered potency and even isoform selectivity.[14] The 4,6-dimethyl substitution pattern could be explored to understand its impact on binding to the sirtuin active site, potentially leading to the development of more selective inhibitors.

Caption: Sirtuin activity and nicotinamide inhibition.

Detailed Experimental Protocol 3: In Vitro SIRT1 Fluorogenic Assay

This protocol measures the deacetylase activity of SIRT1 and can be used to determine the inhibitory potential of this compound.

Materials:

-

Recombinant human SIRT1 enzyme.

-

SIRT1 fluorogenic substrate (e.g., a peptide containing an acetylated lysine residue adjacent to a fluorophore/quencher pair).

-

NAD+.

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

-

Developer solution (e.g., containing trypsin to cleave the deacetylated peptide and release the fluorophore).

-

Nicotinamide (as a positive control inhibitor).

-

96-well, black, flat-bottom plates.

Procedure:

-

Reagent Preparation: Prepare solutions of SIRT1, NAD+, and the test compound (this compound) in assay buffer.

-

Assay Reaction:

-

To each well, add the test compound at various concentrations.

-

Add the SIRT1 enzyme and incubate for 10 minutes at room temperature to allow compound binding.

-

Add the fluorogenic substrate.

-

Initiate the reaction by adding NAD+.

-

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Development: Stop the enzymatic reaction and develop the signal by adding the developer solution. Incubate for an additional 15-30 minutes at 37°C.

-

Fluorescence Measurement: Read the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

PARP Inhibition

PARPs, particularly PARP1, are key enzymes in the DNA damage response.[6] PARP inhibitors have emerged as a successful class of anti-cancer drugs, especially for tumors with deficiencies in homologous recombination repair (e.g., BRCA mutations). The design of many PARP inhibitors is based on mimicking the nicotinamide portion of the NAD+ substrate. Therefore, this compound is a rational candidate for investigation as a PARP inhibitor scaffold.

Detailed Experimental Protocol 4: Cell-Based PARP Activity Assay (Live-Cell Imaging)

This protocol allows for the real-time visualization and quantification of PARP activity and its inhibition by test compounds at sites of DNA damage.

Principle: Upon DNA damage induced by a laser, fluorescently tagged PARP1 is rapidly recruited to the damage site. The accumulation and retention time of PARP1 can be altered by inhibitors.

Materials:

-

HeLa cells stably expressing EGFP-tagged PARP1.

-

Glass-bottom imaging dishes.

-

Live-cell imaging medium (e.g., DMEM without phenol red, supplemented with 10% FBS).

-

Confocal microscope equipped with a 405 nm laser for micro-irradiation and a 488 nm laser for EGFP excitation, with environmental control (37°C, 5% CO₂).

-

This compound.

-

Olaparib (as a positive control PARP inhibitor).

Procedure:

-

Cell Culture: Plate PARP1-EGFP HeLa cells in glass-bottom dishes and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with live-cell imaging medium containing the desired concentration of this compound or a control compound. Incubate for 1-2 hours.

-

Microscopy Setup: Place the dish on the microscope stage and allow the temperature and atmosphere to equilibrate.

-

Pre-damage Imaging: Acquire several images of a selected field of view before inducing damage to establish a baseline fluorescence.

-

DNA Damage Induction: Use the 405 nm laser to irradiate a defined region of interest (ROI) within the nucleus of a cell.

-

Post-damage Imaging: Immediately begin acquiring a time-lapse series of images using the 488 nm laser to monitor the recruitment and dissociation of PARP1-EGFP at the damage site.

-

Image Analysis:

-

Measure the mean fluorescence intensity of the EGFP signal within the irradiated ROI over time.

-

Correct for photobleaching using the fluorescence intensity of a non-irradiated region.

-

Plot the relative fluorescence intensity at the damage site versus time.

-

-

Data Interpretation: Compare the recruitment kinetics (rate of accumulation and peak intensity) and retention time of PARP1-EGFP in cells treated with this compound to untreated and positive control-treated cells. PARP inhibitors typically increase the retention time of PARP1 on damaged chromatin.

Synthesis and Chemical Properties

A potential synthetic pathway could involve the oxidation of a suitable precursor, such as 2,5-lutidine (2,5-dimethylpyridine), to yield 4,6-dimethylnicotinic acid. This acid can then be converted to the amide through standard coupling procedures.

Caption: Plausible synthetic route to this compound.

| Property | Predicted Value |

| Molecular Formula | C₈H₁₀N₂O |

| Molecular Weight | 150.18 g/mol |

| LogP | ~0.5 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

Conclusion

This compound, while currently under-researched, stands as a compound of significant potential. Its structural relationship to established IRAK4 inhibitors provides a clear and compelling avenue for investigation in the field of autoimmune and inflammatory diseases. Furthermore, its core nicotinamide structure warrants exploration of its effects on NAD+-dependent enzymes like sirtuins and PARPs, which are central to cellular health and disease. The experimental protocols detailed in this guide offer a validated and systematic approach for researchers to begin unlocking the therapeutic and tool-compound potential of this compound and its future derivatives.

References

- Avalos, A. M., et al. (2021). Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(8), 1027-1037.

- De la Torre, D., et al. (2020). Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis. ACS Medicinal Chemistry Letters, 11(5), 893-900.

-

Assay-Protocol.com. (n.d.). PARP - Assay-Protocol. Retrieved from [Link]

- Zhang, L., et al. (2023). 5-((3-Amidobenzyl)oxy)nicotinamides as SIRT2 Inhibitors: A Study of Constrained Analogs. Molecules, 28(22), 7654.

- Avalos, A. M., et al. (2021). Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. SLAS Discovery, 26(8), 1027-1037.

- Tanny, J. C., & Moazed, D. (2017). Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. Methods in Molecular Biology, 1537, 227-240.

-

ResearchGate. (n.d.). Structure activity model of PARP-1 inhibitors derived from the nicotinamide core structure. Retrieved from [Link]

- Weng, Z., et al. (2017). Discovery and structure-based design of 4,6-diaminonicotinamides as potent and selective IRAK4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(21), 4908-4913.

- Ishida, T., et al. (2002). Preparation of Deuterated Methyl and Dimethyl Substituted Nicotinoylating Agents for Derivatization of the N-Terminal of Protein. Biological & Pharmaceutical Bulletin, 25(11), 1492-1494.

- Gertz, M., & Steegborn, C. (2016). Sirtuin activators and inhibitors: Promises, achievements, and challenges. Pharmacology & Therapeutics, 165, 32-48.

- Berger, F., et al. (2018). The taming of PARP1 and its impact on NAD+ metabolism. Molecular Aspects of Medicine, 63, 43-52.

- Bonkowski, M. S., & Sinclair, D. A. (2016). Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds. Nature Reviews Molecular Cell Biology, 17(11), 679-690.

-

BellBrook Labs. (n.d.). A Validated IRAK4 Inhibitor Screening Assay. Retrieved from [Link]

-

BellBrook Labs. (2020). Uncovering IRAK4 Inhibitors with a Transcreener Kinase Assay Kit. Retrieved from [Link]

- Li, J. H., & Zhang, J. (2001). PARP inhibitors. IDrugs, 4(7), 804-812.

- Google Patents. (n.d.). US2993904A - Preparation of 6-methylnicotinic acid.

-

Scribd. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]

-

BPS Bioscience. (n.d.). IRAK4 Kinase Assay Kit. Retrieved from [Link]

- Kanev, K., et al. (2023). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 4(4), 102604.

- Langelier, M. F., et al. (2018). PARP1: Structural Insights and Pharmacological Targets for Inhibition. Biochemical Pharmacology, 154, 8-19.

- Al-Warhi, T., et al. (2022). Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. RSC Medicinal Chemistry, 13(10), 1238-1254.

-

BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from [Link]

- Telliez, J. B., et al. (2022). In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). ACS Medicinal Chemistry Letters, 13(5), 743-750.

- Wang, Z., et al. (2015). Conformational flexibility and inhibitor binding to unphosphorylated interleukin-1 receptor–associated kinase 4 (IRAK4). Journal of Biological Chemistry, 290(48), 28899-28910.

- Parenti, M. D., et al. (2014). Sirtuin modulators. Medicinal Research Reviews, 34(4), 713-741.

-

PubChem. (n.d.). Nicotinamide. Retrieved from [Link]

Sources

- 1. Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioinformatic Analysis of the Nicotinamide Binding Site in Poly(ADP-Ribose) Polymerase Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of isosteric analogues of nicotinamide adenine dinucleotide containing C-nucleotide of nicotinamide or picolinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The taming of PARP1 and its impact on NAD+ metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NAD+ Depletion or PAR Polymer Formation: Which Plays the Role of Executioner in Ischemic Cell Death? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jstage.jst.go.jp [jstage.jst.go.jp]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 4,6-Dimethylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Nicotinamide Analogue on the Horizon

The nicotinamide scaffold has proven to be a cornerstone in cellular metabolism and a fertile ground for therapeutic innovation. As the amide form of vitamin B3, nicotinamide is the central precursor for nicotinamide adenine dinucleotide (NAD+), a linchpin of cellular redox reactions, energy metabolism, and a signaling molecule in its own right.[1][2][3] The functional versatility of nicotinamide and its derivatives has led to their investigation in a wide array of therapeutic areas, from cancer to neurodegenerative diseases.[4][5][6]

This guide focuses on a novel analogue, 4,6-Dimethylnicotinamide. The introduction of methyl groups at the 4 and 6 positions of the pyridine ring is anticipated to modulate its physicochemical properties, such as lipophilicity and steric profile. These modifications could significantly alter its interaction with biological targets, potentially leading to enhanced potency, selectivity, or a completely novel mechanism of action compared to its parent molecule.

This document serves as an in-depth technical guide for researchers and drug development professionals, outlining a systematic and scientifically rigorous approach to elucidating the core mechanism of action of this compound. We will move beyond a mere listing of protocols, delving into the causality behind experimental choices to construct a self-validating investigational workflow.

Part 1: Hypothesized Mechanisms of Action: Charting the Investigational Landscape

Based on the extensive literature surrounding nicotinamide and its analogues, we can postulate several plausible mechanisms of action for this compound. These hypotheses will form the foundation of our experimental strategy.

Modulation of the NAD+ Salvage Pathway

Nicotinamide is a key substrate for nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[7] It is conceivable that this compound could act as a substrate, an inhibitor, or a modulator of NAMPT or other enzymes in this pathway, thereby altering intracellular NAD+ pools. An increase in NAD+ could, in turn, affect the activity of NAD+-dependent enzymes.[8]

Sirtuin Modulation

Sirtuins are a family of NAD+-dependent deacylases that regulate a multitude of cellular processes, including gene expression, metabolism, and DNA repair.[9][10][11] While nicotinamide is a known inhibitor of sirtuins in vitro, its effect in cells can be stimulatory due to its role in boosting NAD+ levels.[12] The dimethyl substitution on this compound could alter its binding to the sirtuin active site, potentially transforming it into a more potent inhibitor or even a direct activator.

PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are enzymes that play a critical role in DNA repair.[4][6] PARP inhibitors have emerged as a significant class of anti-cancer agents.[13][14][15] The nicotinamide moiety is a common pharmacophore in many PARP inhibitors. The structural modifications in this compound could enhance its affinity for the PARP active site, leading to potent inhibition of DNA repair.

Kinase Inhibition

Recent studies have revealed that nicotinamide can act as an inhibitor of multiple kinases, including Rho-associated coiled-coil containing protein kinase (ROCK) and casein kinase 1 (CK1).[1] It is plausible that this compound could possess a unique kinase inhibitory profile, potentially targeting kinases involved in cell proliferation, survival, or differentiation.

Part 2: A Tiered Experimental Strategy for Mechanism of Action Elucidation

We propose a multi-tiered approach to systematically investigate the mechanism of action of this compound. This strategy is designed to progress from broad cellular phenotyping to specific target identification and pathway validation.

Tier 1: Initial Cellular Phenotyping

The initial step is to understand the broad impact of this compound on cellular physiology.

-

Objective : To determine the effect of this compound on cell viability and proliferation across a panel of cell lines (e.g., cancer cell lines from different tissues, normal cell lines).

-

Methodology :

-

Seed cells in 96-well plates at an appropriate density.

-

After 24 hours, treat cells with a range of concentrations of this compound (e.g., from 1 nM to 100 µM).

-

Incubate for 72 hours.

-

Assess cell viability using a luminescence-based ATP assay (e.g., CellTiter-Glo®).[7]

-

In parallel, assess cell proliferation using a confluence-based method or a DNA synthesis assay (e.g., BrdU incorporation).

-

-

Causality : This initial screen will reveal if the compound is cytotoxic, cytostatic, or has no effect on cell growth. The dose-response curve will be crucial for determining the concentration range for subsequent experiments.

| Cell Line | IC50 (µM) for this compound | Effect |

| Cancer Cell Line A | [Insert Value] | [Cytotoxic/Cytostatic] |

| Cancer Cell Line B | [Insert Value] | [Cytotoxic/Cytostatic] |

| Normal Cell Line C | [Insert Value] | [Cytotoxic/Cytostatic] |

-

Objective : To determine if this compound induces cell cycle arrest.

-

Methodology :

-

Treat cells with this compound at concentrations around the IC50 value for 24, 48, and 72 hours.

-

Harvest cells, fix in ethanol, and stain with propidium iodide.

-

Analyze DNA content by flow cytometry.

-

-

Causality : This experiment will indicate if the compound's anti-proliferative effects are mediated through arrest at a specific phase of the cell cycle (G1, S, or G2/M).

Tier 2: Target Class Identification

Based on the initial phenotypic data, the next tier of experiments aims to narrow down the potential molecular targets.

Caption: Hypothesized signaling pathway for this compound as a PARP inhibitor.

-

Objective : To probe for changes in key proteins downstream of the hypothesized target.

-

Methodology :

-

Treat cells with this compound.

-

Lyse cells and perform SDS-PAGE and Western blotting for relevant markers.

-

If PARP inhibition is suspected : Look for markers of DNA damage (e.g., γH2AX) and apoptosis (e.g., cleaved caspase-3).

-

If sirtuin modulation is suspected : Examine the acetylation status of known sirtuin substrates (e.g., p53, α-tubulin). [16] * If kinase inhibition is suspected : Analyze the phosphorylation status of the kinase's substrates.

-

-

Causality : This provides direct evidence of target engagement and downstream pathway modulation within the cellular context.

-

Objective : To confirm direct binding of this compound to its putative target protein in cells.

-

Methodology :

-

Cellular Thermal Shift Assay (CETSA) : Treat intact cells with this compound, heat the cell lysate to various temperatures, and then detect the soluble fraction of the target protein by Western blot. Ligand binding stabilizes the protein, leading to a higher melting temperature.

-

Isothermal Titration Calorimetry (ITC) : In a cell-free system, directly measure the heat change upon binding of the compound to the purified target protein to determine the binding affinity (Kd).

-

-

Causality : These assays provide definitive proof of a direct physical interaction between the compound and its target protein.

Part 3: Data Interpretation and Building a Cohesive Mechanistic Model

The culmination of this multi-tiered investigation is the synthesis of all collected data into a coherent model of the mechanism of action of this compound.

-

Data Integration : Correlate the findings from each tier. For example, does the observed G2/M cell cycle arrest (Tier 1) align with the induction of DNA damage markers seen after PARP inhibition (Tiers 2 & 3)?

-

Quantitative Analysis : Utilize the dose-response curves from various assays to establish a relationship between target engagement and the cellular phenotype.

-

Model Refinement : The initial hypotheses should be revisited and refined based on the experimental evidence. It is possible that this compound has a polypharmacological profile, affecting multiple targets.

Conclusion

The elucidation of the mechanism of action of a novel compound like this compound is a complex but critical undertaking in the drug discovery and development process. By employing a systematic, hypothesis-driven, and multi-tiered experimental approach, researchers can build a robust and evidence-based understanding of how this molecule exerts its biological effects. The insights gained from such studies will be invaluable in guiding its future preclinical and clinical development, ultimately determining its therapeutic potential.

References

- Benchchem. (n.d.). 2,5-Dichloro-4,6-dimethylnicotinamide|CAS 175204-44-1.

- Open Exploration Publishing. (n.d.). Sirtuin activators as an anti-aging intervention for longevity.

- Bonkowski, M. S., & Sinclair, D. A. (2016). Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds. Nature Reviews Molecular Cell Biology, 17(11), 679–690.

- Meng, Y., et al. (2018). Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells. Stem Cell Reports, 11(6), 1363–1773.

- eScholarship.org. (n.d.). A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models.

- Hwang, E. S., & Song, S. B. (2017). Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment. Biomolecules & Therapeutics, 25(6), 557–562.

- Hwang, E. S. (2016). Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells. Cellular and Molecular Life Sciences, 73(18), 3337–3348.

- Ruszkiewicz, J., et al. (2021). NAD+ Acts as a Protective Factor in Cellular Stress Response to DNA Alkylating Agents. International Journal of Molecular Sciences, 22(21), 11849.

- Bie, B., & He, P. (2021). Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors. Current Medicinal Chemistry, 28(28), 5789–5802.

- American Chemical Society. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. Journal of Medicinal Chemistry, 67(11), 9345–9360.

- ResearchGate. (n.d.). Second-generation inhibitors. A nicotinamide pharmacophore group is....

- ResearchGate. (n.d.). Sirtuin activators.

- PubMed. (2012). Nicotinamide Pretreatment Protects Cardiomyocytes Against Hypoxia-Induced Cell Death by Improving Mitochondrial Stress. Pharmacology, 90(1-2), 11-8.

- National Institutes of Health. (2021). Current Trends in Sirtuin Activator and Inhibitor Development. Molecules, 26(6), 1739.

- National Institutes of Health. (2021). Role of NAD+ in regulating cellular and metabolic signaling pathways. Molecular Metabolism, 49, 101195.

- PubMed. (2023). Combination of PARP inhibitor and CDK4/6 inhibitor modulates cGAS/STING-dependent therapy-induced senescence and provides "one-two punch" opportunity with anti-PD-L1 therapy in colorectal cancer. Cancer Science, 114(11), 4184-4201.

- PubMed Central. (2021). Efficacy and mechanism of the combination of PARP and CDK4/6 inhibitors in the treatment of triple-negative breast cancer. Journal of Experimental & Clinical Cancer Research, 40(1), 133.

- MDPI. (2022). Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy. Cancers, 14(14), 3456.

- PubMed Central. (2021). Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress. Cancers, 13(21), 5433.

- MDPI. (2023). The Combination of Radiation with PARP Inhibition Enhances Senescence and Sensitivity to the Senolytic, Navitoclax, in Triple Negative Breast Tumor Cells. International Journal of Molecular Sciences, 24(22), 16422.

Sources

- 1. Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NAD+ Acts as a Protective Factor in Cellular Stress Response to DNA Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sirtuin activators as an anti-aging intervention for longevity [explorationpub.com]

- 10. Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Combination of PARP inhibitor and CDK4/6 inhibitor modulates cGAS/STING-dependent therapy-induced senescence and provides "one-two punch" opportunity with anti-PD-L1 therapy in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Efficacy and mechanism of the combination of PARP and CDK4/6 inhibitors in the treatment of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]

discovery and structure-based design of nicotinamide derivatives

An In-depth Technical Guide to the Discovery and Structure-Based Design of Nicotinamide Derivatives

Foreword

Nicotinamide, a form of vitamin B3, is the central chemical moiety of the essential coenzyme nicotinamide adenine dinucleotide (NAD+). The central role of NAD+ in cellular metabolism, signaling, and DNA repair has positioned the enzymes that regulate its biosynthesis and consumption as critical targets for therapeutic intervention.[1][2] Consequently, nicotinamide derivatives have emerged as a privileged scaffold in modern drug discovery, leading to the development of inhibitors for a host of diseases, including cancer, metabolic disorders, and neurodegenerative conditions.[3][4][5]

This guide provides a comprehensive walkthrough of the principles and practices involved in the discovery and structure-based design of novel nicotinamide derivatives. Moving beyond a mere recitation of facts, we delve into the causality behind experimental choices, offering a field-proven perspective for researchers, scientists, and drug development professionals. Our narrative is built upon the pillars of scientific integrity: explaining the why behind the how, ensuring protocols are self-validating, and grounding every claim in authoritative, verifiable sources.

Section 1: The Biological Imperative: NAD+ Metabolism as a Therapeutic Target

The rationale for targeting nicotinamide-related pathways begins with understanding the indispensable role of NAD+. This coenzyme exists in two forms, an oxidized state (NAD+) and a reduced state (NADH), which are central to cellular redox reactions.[1] The balance between these forms, the NAD+/NADH ratio, is a critical indicator of a cell's metabolic health and activity.[1]

Mammalian cells utilize three primary pathways to synthesize NAD+:

-

The De Novo Pathway: Synthesizes NAD+ from the amino acid tryptophan, primarily in the liver.[1][6]

-

The Preiss-Handler Pathway: Converts dietary nicotinic acid (NA) into NAD+.[6][7]

-

The Salvage Pathway: Recycles nicotinamide (NAM), the byproduct of NAD+-consuming enzymes, back into NAD+. This pathway is the predominant source of NAD+ in most mammalian tissues, making its enzymes prime targets for drug design.[1][7][8]

The rate-limiting enzyme in this crucial salvage pathway is Nicotinamide Phosphoribosyltransferase (NAMPT).[1] Many cancer cells exhibit elevated glycolysis and are highly dependent on the NAD+ supplied by the NAMPT-driven salvage pathway, creating a therapeutic window for NAMPT inhibitors.[1][9]

Figure 1: Simplified overview of the three major NAD+ biosynthesis pathways in mammals.

Key Therapeutic Targets

The versatility of the nicotinamide scaffold allows it to be adapted for various enzymatic targets. Structure-based design efforts have primarily focused on:

-

Nicotinamide Phosphoribosyltransferase (NAMPT): A key metabolic enzyme and a promising target for oncology.[10] Its inhibition starves cancer cells of the NAD+ needed for their heightened metabolism.[9]

-

Nicotinamide N-Methyltransferase (NNMT): A cytosolic enzyme implicated in metabolic diseases.[4][11] Small molecule inhibitors have been developed to modulate its activity.[12][13]

-

Sirtuins (SIRTs): A class of NAD+-dependent deacetylases that regulate transcription and metabolism. Nicotinamide itself is a known inhibitor.[1][14]

-

VEGFR-2 and other Kinases: The nicotinamide moiety has been incorporated into designs targeting the ATP-binding pocket of kinases like VEGFR-2, demonstrating its utility as a pharmacophoric feature for a broader class of enzymes.[15][16][17]

-

DNA Demethylases (e.g., ALKBH2): Highly expressed in certain cancers like glioblastoma, these enzymes represent another emerging target class for nicotinamide derivatives.[18]

Section 2: The Hunt for Hits: Discovery and Screening

The discovery phase begins with identifying initial molecules, or "hits," that demonstrate activity against the target of interest. This is achieved through a combination of high-throughput screening and rational design.

Screening Methodologies

-

Phenotypic Screening: This approach involves testing compound libraries for a desired effect in a cellular or organismal model without a priori knowledge of the specific target. An initial NAMPT inhibitor was identified through such a phenotypic screening effort, with the molecular target identified afterward.[10]

-

Biochemical Assays: These in vitro assays directly measure the ability of a compound to inhibit the activity of the purified target enzyme. They are the workhorse of hit validation and lead optimization. Common formats include fluorescence polarization (FP) assays, enzyme-linked immunosorbent assays (ELISAs), and coupled enzyme assays.[18][19]

Protocol 2.1: A Self-Validating Coupled Enzyme Assay for Nicotinamidase Activity

This protocol provides a framework for a continuous spectrophotometric assay to monitor nicotinamidase activity, which hydrolyzes nicotinamide to nicotinic acid and ammonia. The production of ammonia is coupled to the reaction of a second enzyme, glutamate dehydrogenase (GDH), which consumes NADH, a molecule that can be monitored by absorbance.

Principle:

-

Reaction 1 (Target): Nicotinamide + H₂O ---(Nicotinamidase)--> Nicotinic Acid + NH₃

-

Reaction 2 (Coupling): NH₃ + α-ketoglutarate + NADH ---(GDH)--> L-glutamate + NAD⁺ + H₂O

The rate of NADH decrease, measured by absorbance at 340 nm, is directly proportional to the nicotinamidase activity.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 100 mM phosphate buffer, pH 7.3.

-

Substrate Stock: 100 mM Nicotinamide in Assay Buffer.

-

Coupling Reagent Mix: In Assay Buffer, prepare a mix containing 2 mM α-ketoglutarate, 500 µM NADH, and 3 units/100 µL of bovine glutamate dehydrogenase (GDH).

-

Test Compound Stocks: Dissolve inhibitor compounds in 100% DMSO at a concentration of 10 mM.

-

-

Assay Execution (96-well plate format):

-

To each well, add 50 µL of the Coupling Reagent Mix.

-

Add 2 µL of the test compound dilution in DMSO (or DMSO alone for positive/negative controls).

-

Add 20 µL of Assay Buffer. For the "no enzyme" negative control, add 40 µL of Assay Buffer.

-

Initiate the reaction by adding 20 µL of the target nicotinamidase enzyme diluted in Assay Buffer to all wells except the negative control.

-

Allow the plate to incubate for 5 minutes at 25°C to establish a baseline.

-

Start the enzymatic reaction by adding 10 µL of the Nicotinamide substrate stock solution to achieve a final concentration of 1 mM.

-

Immediately place the plate in a spectrophotometric plate reader.

-

-

Data Acquisition and Validation:

-

Monitor the decrease in absorbance at 340 nm every 30 seconds for 20 minutes.

-

Self-Validation Check 1 (Negative Control): The "no enzyme" wells should show no significant change in absorbance, confirming that the signal is enzyme-dependent.

-

Self-Validation Check 2 (Positive Control): The "DMSO only" wells should show a steady, linear decrease in absorbance, confirming enzyme activity and reagent stability.

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve. Determine the percent inhibition for each test compound relative to the positive control. Plot percent inhibition against compound concentration to determine the IC₅₀ value.

-

Section 3: From Blueprint to Molecule: The Structure-Based Design Cycle

Once initial hits are identified, structure-based drug design (SBDD) provides a powerful, rational approach to optimize their potency and selectivity.[20] SBDD relies on high-resolution structural information of the target protein, typically obtained through X-ray crystallography, to visualize how a compound binds. This "blueprint" allows medicinal chemists to design modifications that improve molecular interactions.[10][21]

The SBDD process is an iterative cycle: obtaining a protein-ligand structure, analyzing the binding mode, designing a new compound, synthesizing it, and then testing its activity, before repeating the cycle.

Figure 2: The iterative cycle of Structure-Based Drug Design (SBDD).

The Cornerstone: Protein X-ray Crystallography

X-ray crystallography is the primary technique for determining high-resolution 3D structures of proteins and their complexes with ligands.[20][22] It provides an atomic-level view of the binding site, revealing hydrogen bonds, hydrophobic interactions, and the precise orientation of the inhibitor.[20]

Protocol 3.1: Obtaining a Protein-Ligand Co-Crystal Structure

This protocol outlines the essential steps for determining the structure of a target protein in complex with a nicotinamide derivative inhibitor. The causality is clear: without a high-quality crystal that diffracts X-rays, no structural data can be obtained.

Step-by-Step Methodology:

-

Protein Expression and Purification:

-

Express the target protein (e.g., NAMPT) in a suitable system (e.g., E. coli or insect cells).

-

Purify the protein to >95% homogeneity using chromatography techniques (e.g., affinity, ion exchange, size exclusion).

-

Causality: Purity is paramount. Contaminating proteins can inhibit crystallization or incorporate into the crystal lattice, degrading diffraction quality.

-

-

Crystallization Screening:

-

Concentrate the purified protein to 5-10 mg/mL.

-

Set up crystallization trials using vapor diffusion (sitting or hanging drop) methods. Screen hundreds of conditions (precipitants, buffers, salts) using commercially available screens.

-

For co-crystallization, add the nicotinamide derivative inhibitor to the protein solution at a 3-5 fold molar excess before setting up the drops.

-

Causality: The goal is to slowly bring the protein out of solution to form a highly ordered, three-dimensional crystal lattice. The vast number of conditions screened is necessary because protein crystallization is empirical and unpredictable.

-

-

Crystal Optimization:

-

If initial screening yields small or poorly formed crystals ("hits"), optimize the conditions. This involves systematically varying the concentration of the precipitant, buffer pH, and protein concentration around the initial hit condition.

-

Causality: Fine-tuning conditions improves crystal size and quality, which is essential for good X-ray diffraction.

-

-

Data Collection:

-

Cryo-protect the optimized crystal by briefly soaking it in a solution containing the original crystallization components plus a cryo-protectant (e.g., glycerol, ethylene glycol).

-

Flash-cool the crystal in liquid nitrogen.

-

Mount the frozen crystal on a goniometer at a synchrotron X-ray source.

-

Collect a full dataset by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

-

Causality: Cryo-cooling minimizes radiation damage to the crystal from the intense X-ray beam, allowing a complete dataset to be collected from a single crystal. Synchrotrons provide high-intensity X-rays necessary for diffracting from biological crystals.[23]

-

-

Structure Determination and Refinement:

-

Process the diffraction data to determine unit cell parameters and reflection intensities.

-

Solve the "phase problem" using molecular replacement if a homologous structure exists.

-

Build an initial atomic model of the protein and ligand into the resulting electron density map.

-

Refine the model against the experimental data, iteratively improving the fit and geometry.

-

Self-Validation: The final model is validated using metrics like R-work/R-free, Ramachandran plots, and geometry checks. A low R-free value indicates that the model accurately describes the experimental data and has not been over-fitted.

-

Empowering Design: Computational Chemistry

Computational methods are integral to the SBDD cycle, used to analyze binding modes, predict the affinity of new designs, and prioritize synthetic efforts.

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein target.[4] It is used to screen virtual libraries of compounds against a protein structure and to generate binding hypotheses for newly designed molecules before they are synthesized.[20][24] The correlation between docking scores and experimentally determined IC₅₀ values can validate the computational model.[4]

-

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations model the dynamic movements of the protein-ligand complex over time. This can confirm the stability of a predicted binding pose and provide deeper insights into the energetics of the interaction.[17][25]

Section 4: The Path to Potency: Lead Optimization and SAR

With structural insights in hand, the goal of lead optimization is to iteratively modify a hit compound to improve its potency, selectivity, and drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

From Structure to Activity: Building the Relationship

The analysis of a co-crystal structure reveals which parts of the nicotinamide derivative are critical for binding and where modifications can be made. For example, a structure might reveal an unfilled hydrophobic pocket adjacent to the nicotinamide ring. A medicinal chemist would then design a new derivative with a hydrophobic group at that position to fill the pocket, potentially increasing binding affinity and potency.

This process of systematic modification and testing builds a Structure-Activity Relationship (SAR) .[4][13] SAR studies are crucial for understanding which chemical features are responsible for the molecule's biological activity.

Data-Driven Design: A Quantitative Look at SAR

The results of SAR studies are best summarized in a table, allowing for direct comparison of how changes in chemical structure affect inhibitory potency (typically measured as IC₅₀, the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 1: Exemplar SAR Data for NAMPT Inhibitors (This table is a representative example based on principles described in the literature; specific values are illustrative.)

| Compound ID | R¹ Group (Modification) | R² Group (Modification) | NAMPT IC₅₀ (nM)[3] | Rationale for Design |

| Lead-01 | H | H | 550 | Initial Hit Compound |

| Opt-02 | -CH₃ | H | 210 | Added methyl to probe for small hydrophobic pocket. |

| Opt-03 | -Cl | H | 95 | Chloro group adds hydrophobicity and can act as H-bond acceptor. |

| Opt-04 | H | -(S)-1-phenylethyl | 15 | Added group to access a larger distal pocket observed in crystal structure.[10] |

| Opt-05 | -Cl | -(S)-1-phenylethyl | 0.8 | Synergistic effect of combining two favorable modifications. |

This data-driven approach, where each new compound is a hypothesis tested by experiment, is the essence of modern lead optimization. The most potent compounds from these studies showed subnanomolar antiproliferative activity in cancer cell lines and potent antitumor activity in vivo.[3]

Section 5: Conclusion and Future Perspectives

The journey from a biological concept—the central role of NAD+ metabolism—to a potent and selective small molecule inhibitor is a testament to the power of integrating biology, chemistry, and structural sciences. The nicotinamide scaffold has proven to be a remarkably fertile starting point for developing therapeutics against a range of targets.

The principles of structure-based drug design outlined in this guide—the iterative cycle of design, synthesis, and testing, all informed by high-resolution structural data—are fundamental to modern drug discovery. As technology advances, particularly with the advent of X-ray free-electron lasers (XFELs) for studying protein dynamics and cryo-electron microscopy (cryo-EM) for large, challenging complexes, our ability to rationally design these derivatives will only improve.[22] The continued exploration of nicotinamide analogs and biomimetics promises to yield even more sophisticated molecular tools and the next generation of targeted therapies.[26][27][28]

References

- NAD+ Biosynthesis Explained: Step-by-Step Guide to Cellular Energy. (n.d.). Vertex AI Search.

-

Nicotinamide adenine dinucleotide. (2024). Wikipedia. [Link]

-

NAD+ Biosynthesis and Metabolome. (n.d.). AboutNAD. [Link]

-